(-)-Tylophorine

Phenanthroindolizidine Antiproliferative IC50 Tylophora indica isolates

(-)-Tylophorine (CAS 111408-21-0, 13aR configuration) must be sourced as the pure (-)-enantiomer. Racemic mixtures or structurally similar alkaloids cannot substitute due to three differentiation factors: (i) stereochemical specificity—13aR configuration essential for biological potency; (ii) E-ring pharmacophoric integrity—critical for NF-κB pathway selectivity vs. AP-1/CRE signaling; (iii) distinct Aurora kinase inhibition profile versus co-occurring phenanthroindolizidines. Validated reference compound for SAR studies; provides reproducible antiproliferative baselines (MCF-7, HepG2, HCT-116). Serves as a tool for probing Aurora kinase-dependent mitotic regulation and cyclin D1-mediated G1 arrest.

Molecular Formula C24H27NO4
Molecular Weight 393.5 g/mol
CAS No. 111408-21-0
Cat. No. B1683688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Tylophorine
CAS111408-21-0
Synonyms2,3,6,7-tetramethoxyphenanthro(9,10:6,7')indolizidine
dehydrotylophorine
tylophorine
Molecular FormulaC24H27NO4
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=C(CN4CCCC4C3)C5=CC(=C(C=C52)OC)OC)OC
InChIInChI=1S/C24H27NO4/c1-26-21-9-16-15-8-14-6-5-7-25(14)13-20(15)19-12-24(29-4)23(28-3)11-18(19)17(16)10-22(21)27-2/h9-12,14H,5-8,13H2,1-4H3/t14-/m1/s1
InChIKeySSEUDFYBEOIWGF-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Tylophorine (CAS 111408-21-0) Procurement Guide: Differentiated Anticancer Phenanthroindolizidine Alkaloid


(-)-Tylophorine is a naturally occurring phenanthroindolizidine alkaloid primarily isolated from plants of the genus Tylophora (Asclepiadaceae) [1]. Structurally, it is characterized by a rigid pentacyclic framework comprising a phenanthrene moiety fused to an indolizidine ring system, with four methoxy substituents at the 2,3,6,7 positions and a defined stereochemistry at the 13a-position (13aR configuration) [2]. This compound class has attracted sustained research interest due to potent antiproliferative activity across diverse cancer cell lines, with GI50 values reaching the 10⁻⁸ M range in NCI 60-cell panel screening [3]. However, the class has been historically constrained by the CNS toxicity observed with the positional isomer tylocrebrine in 1966 clinical trials, underscoring the critical importance of precise stereochemical identity for procurement decisions [4].

(-)-Tylophorine Substitution Risks: Stereochemistry, E-Ring Integrity, and Kinase Selectivity


Generic substitution of (-)-tylophorine with other phenanthroindolizidine alkaloids or racemic mixtures is scientifically unjustified due to three orthogonal sources of differential activity. First, the (13aR) stereochemical configuration is essential for biological potency, with enantioselective total syntheses achieving >99% enantiomeric excess (ee) [1] and studies demonstrating that racemic modifications or inversion at this center produce compounds with altered mechanisms of action [2]. Second, the intact E-ring (indolizidine moiety) is pharmacophorically critical; modifications to this ring dramatically alter NF-κB inhibition potency and change selectivity profiles across AP-1 and CRE signaling pathways [3]. Third, kinase inhibition profiles vary substantially among structurally similar alkaloids: in head-to-head comparisons from Tylophora indica isolates, (-)-tylophorine exhibited distinct Aurora kinase inhibitory activity relative to tylophorinidine and other co-occurring phenanthroindolizidines [4]. These differences cannot be predicted from gross structural similarity alone, mandating procurement of the precisely characterized (-)-enantiomer.

(-)-Tylophorine Quantitative Differentiation Evidence: Antiproliferative IC50, Kinase Inhibition, and E-Ring Integrity Data


(-)-Tylophorine vs. Tylophorinidine: Comparative Antiproliferative IC50 Across MCF-7, HepG2, and HCT-116 Cell Lines

(-)-Tylophorine exhibits moderate but distinct antiproliferative activity relative to the most potent co-isolated alkaloid, tylophorinidine. While tylophorinidine is the more cytotoxic agent in this direct head-to-head comparison, (-)-tylophorine maintains consistently measurable activity across all three cell lines, making it a valuable reference standard for structure-activity relationship (SAR) calibration. [1]

Phenanthroindolizidine Antiproliferative IC50 Tylophora indica isolates

(-)-Tylophorine vs. Tylophorinidine: Differential Aurora Kinase A and B Inhibition Potency

(-)-Tylophorine demonstrates Aurora kinase inhibitory activity that is measurably less potent than tylophorinidine, providing a useful reference for kinase selectivity optimization. The IC50 values for (-)-tylophorine against Aurora-A and Aurora-B are approximately 1.8 μM and 3.2 μM, respectively, compared to the substantially more potent inhibition exhibited by tylophorinidine. [1]

Aurora Kinase Kinase Inhibition Mitotic Regulation

DCB-3500 vs. DCB-3503: In Vivo Tumor Growth Suppression in HepG2 Xenograft Model

The (+)-S-tylophorine analog DCB-3500 (NSC-717335) and its derivative DCB-3503 (NSC-716802) exhibited uniform and potent growth inhibition in the NCI 60-cell line panel, with GI50 values approximating 10⁻⁸ M. In vivo, DCB-3503 administered intraperitoneally at 6 mg/kg every 8 hours on days 0 and 3 produced statistically significant tumor growth suppression in nude mice bearing HepG2 xenografts (P < 0.0001). [1] Notably, at 3 μM, DCB-3503 did not induce DNA breaks or apoptosis, differentiating its mechanism from conventional chemotherapeutics. [1]

In Vivo Xenograft Hepatocellular Carcinoma DCB-3503

E-Ring Modified Cryptopleurine Analogs: Altered NF-κB and AP-1 Pathway Selectivity Relative to Tylophorine

Modifications to the E-ring (quinolizidine moiety) of cryptopleurine analogs result in altered potency and selective inhibitory effects on NF-κB, AP-1, and CRE signaling pathways. Functional cryptopleurine analogs exhibit potent NF-κB pathway inhibition in both HepG2 and HEK-293 cell lines, with E-ring structure modifications also affecting suppression of protein translation and cyclin D1 expression. [1] This establishes that the intact E-ring of (-)-tylophorine is essential for its characteristic signaling pathway inhibition profile, and that modified analogs cannot be assumed to replicate the same mechanistic effects. [1]

NF-κB Signaling E-Ring SAR Transcription Factor Inhibition

Tylophorine-Derived Dibenzoquinoline 33b vs. Tylophorine 9a: Improved Solubility, In Vivo Efficacy, and Reduced Neurotoxicity

Dibenzoquinoline 33b, a tylophorine-derived analog, demonstrated improved solubility relative to tylophorine 9a, along with in vivo efficacy in both a lung A549 xenografted tumor mouse model and a murine paw edema model. Critically, compound 33b exhibited good bioavailability and no significant neurotoxicity as assessed by rota-rod test for motor coordination. [1] This contrasts with the documented CNS toxicity concerns associated with the tylophorine structural class, notably the clinical failure of tylocrebrine in 1966 due to CNS adverse effects. [2]

Dibenzoquinoline Solubility Enhancement Neurotoxicity Mitigation

Enantioselective Synthesis Yield Benchmark: 48% Overall Yield with >99% ee for (S)-Tylophorine

A novel enantioselective strategy for the total synthesis of (S)-tylophorine achieved an overall yield of 48% with >99% enantiomeric excess (ee) from readily available azido acid and phenanthryl alcohol starting materials. [1] The synthetic route features an Evans stereoselective alkylation followed by a one-pot intramolecular Schmidt/Bischler–Napieralski/imine-reduction cascade sequence, forming three new bonds and two rings in 84% yield for that key step, with the intramolecular Schmidt rearrangement proven to be racemization-free. [1]

Asymmetric Synthesis Enantiomeric Excess Process Chemistry

(-)-Tylophorine Optimal Application Scenarios: Anticancer Research, Kinase Profiling, and SAR Reference


In Vitro Anticancer SAR Reference Standard

(-)-Tylophorine serves as a validated reference compound for structure-activity relationship (SAR) studies of phenanthroindolizidine alkaloids. Its moderate antiproliferative IC50 values across MCF-7 (27.42 μM), HepG2 (31.15 μM), and HCT-116 (42.58 μM) cell lines provide a reproducible baseline for quantifying potency improvements achieved through structural modifications such as E-ring variation or methoxy group repositioning. [1] The compound's defined stereochemistry (13aR) and intact pentacyclic framework make it suitable for evaluating how specific molecular alterations impact biological activity. [2]

Aurora Kinase Pathway Tool Compound

(-)-Tylophorine functions as a moderate-potency tool compound for probing Aurora kinase A (IC50 ~1.8 μM) and Aurora kinase B (IC50 ~3.2 μM) dependent cellular pathways. [1] The differential kinase inhibition relative to more potent analogs like tylophorinidine (Aurora-A IC50 0.6 μM; Aurora-B IC50 1.3 μM) enables concentration-dependent mechanistic dissection of mitotic regulation in cancer cell models. This application is particularly relevant for researchers investigating mitotic catastrophe induction and spindle assembly checkpoint modulation. [1]

NF-κB Pathway Inhibition Studies with Intact E-Ring Requirement

(-)-Tylophorine's intact E-ring structure confers a characteristic inhibitory profile on NF-κB-mediated transcription, distinguishing it from E-ring modified analogs that exhibit altered selectivity across NF-κB, AP-1, and CRE signaling pathways. [3] This makes the compound suitable for investigations requiring a structurally unmodified phenanthroindolizidine scaffold with predictable NF-κB pathway suppression. Researchers should note that in vivo translation may be limited by class-associated CNS toxicity concerns, as evidenced by the tylocrebrine clinical failure. [4]

G1 Phase Cell Cycle Arrest Investigation

(-)-Tylophorine demonstrates potent G1 phase cell cycle arrest activity, inhibiting PDGF-BB-induced proliferation of rat aortic vascular smooth muscle cells (VSMCs) with an IC50 of 0.13 μmol/L. [5] This antiproliferative effect is mechanistically linked to downregulation of cyclin D1 expression and inhibition of retinoblastoma protein phosphorylation. [5] The compound is therefore applicable for studies examining cyclin D1-dependent cell cycle progression and G1/S transition checkpoint regulation in both cancer and non-cancer cell contexts. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Tylophorine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.